molecular formula C21H21Cl2N5O3S B286121 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Katalognummer B286121
Molekulargewicht: 494.4 g/mol
InChI-Schlüssel: QAJIPFNYKABQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It is also thought to inhibit the growth of fungal cells by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to significantly reduce the levels of reactive oxygen species (ROS) in cancer cells, which play a crucial role in cancer cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent anticancer and antifungal activity, making it a valuable tool for cancer and fungal research. However, its high toxicity levels and potential side effects limit its applicability in in vivo studies.

Zukünftige Richtungen

The potential applications of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in various research fields are vast. Future research could focus on exploring its potential use in combination therapy with other anticancer or antifungal agents. Additionally, further studies could investigate the mechanism of action of this compound to better understand its biochemical and physiological effects. Finally, efforts could be made to develop less toxic derivatives of this compound with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of 3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 5-[(2-aminoethyl)thio]-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(2-methoxy-5-methylanilino)acetic acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-[(5-{[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in the treatment of fungal infections such as candidiasis and aspergillosis.

Eigenschaften

Molekularformel

C21H21Cl2N5O3S

Molekulargewicht

494.4 g/mol

IUPAC-Name

3,4-dichloro-N-[[5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H21Cl2N5O3S/c1-12-4-7-17(31-3)16(8-12)25-19(29)11-32-21-27-26-18(28(21)2)10-24-20(30)13-5-6-14(22)15(23)9-13/h4-9H,10-11H2,1-3H3,(H,24,30)(H,25,29)

InChI-Schlüssel

QAJIPFNYKABQRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.